Cas no 33282-42-7 (4-(bromomethyl)oxetan-2-one)

4-(bromomethyl)oxetan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Oxetanone, 4-(bromomethyl)-
- 4-bromomethyl-β-lactone
- 4-(bromomethyl)oxetan-2-one
- SY250803
- SCHEMBL372268
- MFCD20622145
- AC5920
- EN300-300107
- 33282-42-7
- CS-0133587
-
- MDL: MFCD20622145
- インチ: InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2
- InChIKey: UEEVWTVEQBJECL-UHFFFAOYSA-N
- ほほえんだ: BrCC1CC(=O)O1
計算された属性
- せいみつぶんしりょう: 163.94725
- どういたいしつりょう: 163.94729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 91.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
4-(bromomethyl)oxetan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-100MG |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-250MG |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-5G |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 5g |
¥ 11,523.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-1G |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 1g |
¥ 3,841.00 | 2023-04-13 | |
Enamine | EN300-300107-0.5g |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95.0% | 0.5g |
$656.0 | 2025-03-19 | |
Enamine | EN300-300107-10.0g |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-300107-0.05g |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95.0% | 0.05g |
$197.0 | 2025-03-19 | |
Enamine | EN300-300107-10000mg |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95.0% | 10g |
$4176.0 | 2022-10-09 | |
Enamine | EN300-300107-5g |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 5g |
$3783.0 | 2023-09-06 | |
1PlusChem | 1P01B5S1-500mg |
4-(bromomethyl)oxetan-2-one |
33282-42-7 | 95% | 500mg |
$941.00 | 2023-12-17 |
4-(bromomethyl)oxetan-2-one 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
4-(bromomethyl)oxetan-2-oneに関する追加情報
Comprehensive Guide to 2-Oxetanone, 4-(bromomethyl)- (CAS No. 33282-42-7): Properties, Applications, and Market Insights
2-Oxetanone, 4-(bromomethyl)- (CAS No. 33282-42-7) is a specialized organic compound belonging to the oxetanone family, characterized by its unique four-membered ring structure and a bromomethyl functional group. This compound has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential applications. In this article, we delve into the chemical properties, synthetic applications, and emerging trends surrounding this intriguing molecule.
The molecular formula of 4-(bromomethyl)-2-oxetanone is C4H5BrO2, with a molecular weight of 165.99 g/mol. Its structure features a reactive bromomethyl group (-CH2Br) attached to the oxetanone ring, making it a valuable intermediate in organic synthesis. Researchers have explored its use in ring-opening polymerization reactions and as a building block for bioactive molecules, particularly in the development of novel drug candidates.
Recent advancements in green chemistry have highlighted the importance of 2-Oxetanone derivatives as sustainable alternatives in synthetic pathways. The compound's ability to participate in click chemistry reactions and form stable covalent bonds has made it particularly relevant in bioconjugation and polymer chemistry. These applications align with current industry trends toward environmentally friendly synthesis and reduced waste generation.
In pharmaceutical research, 4-(bromomethyl)-2-oxetanone has shown promise as a precursor for prodrug development and targeted drug delivery systems. Its structural features allow for controlled release mechanisms, addressing one of the most pressing challenges in modern medicine - precise drug administration. This application has become increasingly relevant with the growing demand for personalized medicine solutions.
The material science sector has also benefited from the unique properties of 2-Oxetanone, 4-(bromomethyl)-. Its incorporation into advanced polymers has demonstrated improvements in material toughness and thermal stability. These developments are particularly timely, given the current focus on high-performance materials for aerospace, automotive, and electronics applications.
From a market perspective, the demand for specialty chemicals like 4-(bromomethyl)-2-oxetanone continues to rise, driven by innovations in life sciences and advanced materials. Industry reports suggest a compound annual growth rate (CAGR) of 6-8% for similar fine chemicals over the next five years. This growth is supported by increasing R&D investments in biopharmaceuticals and smart materials.
Quality control and analytical characterization of 2-Oxetanone, 4-(bromomethyl)- typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Recent advancements in analytical technology have significantly improved the detection and quantification of such specialty compounds.
Storage and handling of 4-(bromomethyl)-2-oxetanone require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere at recommended temperatures to maintain stability. These protocols align with current laboratory safety standards and good manufacturing practices (GMP) in the chemical industry.
Future research directions for 2-Oxetanone, 4-(bromomethyl)- include exploring its potential in catalysis and nanotechnology applications. The compound's unique reactivity profile makes it a candidate for developing novel catalytic systems and functional nanomaterials. These areas represent some of the most exciting frontiers in contemporary chemical research.
In conclusion, 2-Oxetanone, 4-(bromomethyl)- (CAS No. 33282-42-7) stands as a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its continued study and development promise to contribute significantly to advancements in medicinal chemistry, material science, and sustainable technologies. As research progresses, we anticipate seeing more innovative uses for this remarkable molecule emerge in both academic and industrial settings.
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